molecular formula C10H9Cl2NO3 B2354566 2-[(2,3-Dichlorophenyl)formamido]propanoic acid CAS No. 1396978-97-4

2-[(2,3-Dichlorophenyl)formamido]propanoic acid

Cat. No.: B2354566
CAS No.: 1396978-97-4
M. Wt: 262.09
InChI Key: DSSCFIPJBPCSNQ-UHFFFAOYSA-N
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Description

“2-[(2,3-Dichlorophenyl)formamido]propanoic acid” is a chemical compound with the CAS Number: 1396978-97-4. Its molecular weight is 262.09 and its IUPAC name is N-(2,3-dichlorobenzoyl)alanine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9Cl2NO3/c1-5(10(15)16)13-9(14)6-3-2-4-7(11)8(6)12/h2-5H,1H3,(H,13,14)(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at room temperature .

Scientific Research Applications

Fluorescence Derivatization

  • Application : 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, has been used to derivatize amino acids, enhancing their fluorescence. This makes it applicable in biological assays and analytical techniques (Frade et al., 2007).

Structural Characterization

  • Application : Related derivatives, such as (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, have been synthesized and characterized using various techniques like X-ray diffraction, demonstrating its potential in chemical synthesis and structural analysis (Yan Shuang-hu, 2014).

Synthesis of Pharmaceuticals

  • Application : The related compound, 4-Phenyl-5-amino-1,3-dioxane, was used as an intermediate in the synthesis of Chloramphenicol, a well-known antibiotic. This indicates the potential use of similar compounds in pharmaceutical synthesis (Hazra et al., 2010).

Photochemical Behavior Study

  • Application : Dichlorprop, a related compound, was studied for its photochemical behavior in aqueous solutions, contributing to the understanding of environmental degradation of similar compounds (Meunier, Gauvin, & Boule, 2002).

Novel Synthesis Methods

  • Application : Compounds like 3-(2-Formyl-1 H -benzimidazol-1-yl)propanoic acid have been used in novel synthesis methods for creating benzimidazole-fused 1,4-diazepine-5-ones, highlighting the compound's role in innovative chemical synthesis (Ghandi, Zarezadeh, & Taheri, 2011).

Solid-Liquid Equilibrium Studies

  • Application : Research on solid-liquid equilibria in systems like propanoic acid-formamide provides insights into the thermodynamic properties of similar chemical systems (Sedlakova, Malijevská, & Bureš, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335. The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-[(2,3-dichlorobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-5(10(15)16)13-9(14)6-3-2-4-7(11)8(6)12/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSCFIPJBPCSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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